molecular formula C10H13BrClFN2 B6283627 1-(3-bromo-5-fluorophenyl)piperazine hydrochloride CAS No. 2055119-43-0

1-(3-bromo-5-fluorophenyl)piperazine hydrochloride

Cat. No.: B6283627
CAS No.: 2055119-43-0
M. Wt: 295.6
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Description

1-(3-Bromo-5-fluorophenyl)piperazine hydrochloride is a chemical compound offered for research and development purposes. Piperazine derivatives are privileged scaffolds in medicinal chemistry and are frequently found in compounds with a broad spectrum of pharmacological activities . The specific substitution pattern on the phenyl ring of this reagent—featuring both bromo and fluoro groups—makes it a valuable intermediate for further functionalization, for instance, via metal-catalyzed cross-coupling reactions. Piperazine-based compounds have demonstrated significant importance in the development of therapeutics, including kinase inhibitors for oncology, receptor modulators for central nervous system disorders, antiviral agents, and antimicrobials . Researchers utilize this building block to synthesize and optimize novel chemical entities for potential activity against various biological targets. The physicochemical properties imparted by the piperazine ring, such as influencing solubility and molecular conformation, can be crucial for a compound's drug-likeness and pharmacokinetic profile . As a part of this chemical family, this compound is intended for use in laboratory settings to advance scientific inquiry in drug discovery programs. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) and handle this compound using appropriate personal protective equipment.

Properties

CAS No.

2055119-43-0

Molecular Formula

C10H13BrClFN2

Molecular Weight

295.6

Purity

95

Origin of Product

United States

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Halogen Position and Type on Receptor Binding Affinity

The presence, type, and position of halogen atoms on the phenyl ring of arylpiperazine derivatives are critical determinants of their receptor binding affinity and selectivity. Research into various receptors, including serotonin (B10506) and dopamine (B1211576) receptors, has consistently shown that halogen substitution can profoundly alter a compound's pharmacological profile.

For instance, in the development of ligands for equilibrative nucleoside transporters (ENTs), the presence of a halogen on the fluorophenyl moiety next to the piperazine (B1678402) ring was found to be essential for inhibitory effects on both ENT1 and ENT2. polyu.edu.hk Studies on a series of 1,3,5-triazine (B166579) derivatives targeting the 5-HT7 receptor revealed that halogen substituents on the aromatic ring generally resulted in active or moderately active ligands. nih.gov Specifically, compounds with fluorine substitutions often exhibit high affinity. The position of the halogen is also crucial; for example, moving a substituent from the para to the meta position can significantly change the compound's activity. polyu.edu.hk

In another study focusing on σ1 receptor ligands, halogen-substituted sulfonamides demonstrated high affinity for the σ1 receptor and low affinity for the σ2 receptor, highlighting the role of halogens in achieving receptor selectivity. nih.gov The specific halogen also matters; for example, in a series of arylpiperazine derivatives designed as androgen receptor (AR) antagonists, compounds with 2,4-difluoro substitutions were synthesized and evaluated. nih.gov The introduction of different electron-donating (like OCH3) and electron-withdrawing (like Cl or F) substituents influences lipophilicity, which in turn affects the molecule's ability to cross cellular membranes and interact with its target. nih.gov

Compound ModificationReceptor TargetEffect on Binding Affinity (Ki or IC50)
Halogen substitution on phenyl ringEquilibrative Nucleoside Transporters (ENTs)Essential for inhibitory activity. polyu.edu.hk
Fluorine substitution5-HT7 ReceptorGenerally leads to active or moderately active ligands. nih.gov
Iodine substitution (sulfonamide series)σ1 ReceptorHigh affinity and selectivity over σ2 receptor. nih.gov
Dichloro substitution on phenyl ringAndrogen Receptor (AR)Potent antagonist activity. nih.gov

Influence of Piperazine Substituents on Pharmacological Activity

Modifications to the piperazine ring, particularly at the N4 position, are a common strategy for modulating the pharmacological activity of arylpiperazine compounds. The nature of the substituent at this position can influence potency, selectivity, and functional activity (agonist vs. antagonist).

The basic nitrogen atom in the piperazine ring is often crucial for activity, as it can form an ionic bond with acidic residues, such as aspartate, in the receptor's binding pocket. mdpi.commdpi.com The substituent attached to the other nitrogen atom can then interact with other regions of the receptor, contributing to affinity and selectivity.

Studies have explored a wide range of substituents, from simple alkyl chains to complex aromatic and heterocyclic moieties. nih.govresearchgate.net For example, in a series of acaricidal phenylpiperazines, elongating an alkyl chain from methyl to butyl led to a decrease in activity, while a bulkier benzyl (B1604629) group maintained good activity. nih.gov In the context of 5-HT1A receptor ligands, linking the piperazine to a tetralin moiety via an alkyl chain of variable length showed that a three-membered chain provided the highest affinity. nih.gov

The introduction of moieties capable of forming additional interactions, such as hydrogen bonds or π-π stacking, can significantly enhance binding. For instance, arylpiperazine derivatives bearing a flavone (B191248) moiety have been evaluated as α1-adrenoceptor antagonists. acs.org Similarly, the development of interferon inducers from N-arylpiperazine derivatives highlighted the importance of a carbonyl linker and a benzyl moiety with trimethoxy substitution for potent activity. nih.gov These findings underscore that the N-substituent on the piperazine ring is a key element for tuning the pharmacological properties of this class of compounds. nih.govresearchgate.nettandfonline.comsemanticscholar.orgnih.gov

Piperazine N-SubstituentPharmacological Target/ActivityObserved Effect
Methyl groupAcaricidal activityHigh activity. nih.govresearchgate.net
Butyl groupAcaricidal activityDecreased activity compared to methyl. nih.gov
Benzyl groupAcaricidal activityMaintained good activity. nih.gov
Alkyl chain linking to a 5-methoxytetralin5-HT1A ReceptorHighest affinity (IC50 = 0.50 nM) with a three-carbon chain. nih.gov
Trimethoxybenzyl moietyType I Interferon InductionSignificantly improved immune response. nih.gov

Conformational Analysis and its Correlation with Biological Response

The three-dimensional conformation of an arylpiperazine molecule is a critical factor governing its interaction with a biological target. mdpi.com The flexibility of the piperazine ring and the rotational freedom around the bond connecting it to the aryl group allow the molecule to adopt various shapes. The biologically active conformation is the specific shape the molecule assumes to fit optimally into the receptor's binding site.

Computational modeling and experimental techniques like X-ray crystallography are used to study these conformations. mdpi.comnih.gov Studies have shown that for many 1-arylpiperazines, the axial conformation, where the aryl group is perpendicular to the general plane of the piperazine ring, is often preferred. nih.gov This orientation can be crucial for placing key interacting groups, like the basic nitrogen and the aromatic ring, in the correct spatial arrangement to engage with the receptor.

For example, conformational analysis of 2-substituted piperazines revealed that the axial conformation was preferred and that this orientation placed the basic and pyridyl nitrogens in a spatial arrangement that mimics the natural ligand nicotine, explaining its activity at the α7 nicotinic acetylcholine (B1216132) receptor. nih.gov The environment also plays a role; the conformation of a ligand can change depending on whether it is in a solid state or in solution, which is relevant for drug formulation and bioavailability. mdpi.com Understanding the preferred conformations and the energy barriers between them is essential for designing ligands that are "pre-organized" for binding, which can lead to higher affinity and selectivity. nih.govsemanticscholar.org

Development of SAR Models for Optimized Biological Activity

To systematically understand and predict how structural changes affect the biological activity of arylpiperazines, researchers develop Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com These computational models establish a mathematical relationship between the chemical structure of a series of compounds and their observed biological activity. acs.orgnih.gov

Various QSAR approaches, such as 2D-QSAR and 3D-QSAR (including CoMFA and CoMSIA), are employed. nih.govmdpi.com For a series of arylpiperazines acting as 5-HT1A receptor ligands, a highly significant HQSAR (Hologram QSAR) model was generated, which could reliably predict the affinity of new compounds. nih.gov Similarly, 3D-QSAR studies on 5-HT2A antagonists helped to create contour maps that visualize which regions of the molecule are sensitive to steric, electrostatic, and hydrophobic modifications. mdpi.com

These models are powerful tools in drug design. They can:

Predict the activity of virtual compounds before they are synthesized, saving time and resources.

Provide insights into the key molecular features (e.g., electronic properties, size, hydrophobicity) that govern activity.

Guide the rational design of new, more potent, and selective analogues. mdpi.commdpi.com

For example, a QSAR model for the affinity of arylpiperazines toward α1 adrenoceptors identified the number of rotatable bonds and hydrogen-bond properties as significant factors in the binding process. acs.org By leveraging these predictive models, medicinal chemists can more efficiently navigate the complex chemical space to optimize compounds for desired biological effects. mdpi.comnih.gov

Advanced Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Advanced spectroscopic methods are indispensable for the detailed structural characterization of research compounds like 1-(3-bromo-5-fluorophenyl)piperazine (B8502881) hydrochloride. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are utilized not merely for identity confirmation but for in-depth structural analysis and elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for determining the precise molecular structure. For 1-(3-bromo-5-fluorophenyl)piperazine hydrochloride, ¹H and ¹³C NMR spectra, supplemented by two-dimensional (2D) experiments like COSY, HSQC, and HMBC, provide definitive assignments of all protons and carbons. nih.gov

In the ¹H NMR spectrum, the protons of the piperazine (B1678402) ring are expected to appear as complex, broad multiplets in the aliphatic region, typically between δ 3.0 and 4.0 ppm, resulting from the chair conformation of the ring and coupling between adjacent protons. mdpi.com The aromatic region would display signals corresponding to the three protons on the 3-bromo-5-fluorophenyl ring. Due to the meta-substitution pattern, these protons would exhibit characteristic splitting patterns (e.g., doublet of doublets, triplets) influenced by both fluorine and proton-proton coupling. The proton attached to the secondary amine within the piperazine ring would likely appear as a broad singlet, its chemical shift being dependent on the solvent and concentration. scispace.com

The ¹³C NMR spectrum would show distinct signals for the two inequivalent carbons of the piperazine ring and the six carbons of the substituted phenyl ring. The chemical shifts of the aromatic carbons are significantly influenced by the electronegative fluorine and bromine substituents. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(3-bromo-5-fluorophenyl)piperazine Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Piperazine C-H (4H)~3.2 - 3.4~48 - 50
Piperazine C-H (4H)~3.0 - 3.2~45 - 47
Aromatic C2-H~7.0 - 7.2~115 - 118 (d, JCF)
Aromatic C4-H~6.8 - 7.0~120 - 123 (d, JCF)
Aromatic C6-H~6.7 - 6.9~110 - 113 (d, JCF)
Aromatic C1 (C-N)-~150 - 153 (d, JCF)
Aromatic C3 (C-Br)-~122 - 125
Aromatic C5 (C-F)-~161 - 164 (d, JCF)

d = doublet, JCF = Carbon-Fluorine coupling constant

Infrared (IR) Spectroscopy provides critical information about the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the 2400-2800 cm⁻¹ region is typically indicative of the N-H stretch of the secondary amine hydrochloride salt. Aliphatic C-H stretching from the piperazine ring would appear around 2850-3000 cm⁻¹, while aromatic C-H stretching is observed just above 3000 cm⁻¹. scispace.comlibretexts.org Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ range. libretexts.org The C-N stretching vibrations of the aryl amine and aliphatic amine would be found in the 1200-1350 cm⁻¹ region. Finally, the C-F and C-Br stretching vibrations would produce bands in the fingerprint region, typically around 1000-1250 cm⁻¹ and 500-650 cm⁻¹, respectively. dergipark.org.tr

Mass Spectrometry (MS) , particularly using electron ionization (EI), is used to determine the molecular weight and elucidate fragmentation pathways, which serve as a structural fingerprint. The mass spectrum for 1-(3-bromo-5-fluorophenyl)piperazine would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is definitive for the presence of a single bromine atom. oup.com The primary fragmentation involves cleavage of the piperazine ring. Common fragment ions for phenylpiperazines include those resulting from the loss of ethyleneimine fragments and the formation of the stable bromofluorophenyl-containing ions. nih.govresearchgate.net

Table 2: Predicted Key Mass Fragments (EI-MS) for 1-(3-bromo-5-fluorophenyl)piperazine

m/z (mass-to-charge ratio)Proposed Fragment Structure/Identity
258/260[M]⁺, Molecular ion
215/217[M - C₂H₅N]⁺, Loss of an ethylamine (B1201723) radical from the piperazine ring
199/201[C₆H₃BrFN]⁺, Bromofluorophenyl radical cation
56[C₃H₆N]⁺, Piperazine ring fragment

Chromatographic Methods for Purity Assessment and Mixture Separation in Research Samples

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and by-products generated during synthesis. They are also the primary methods for determining the purity of research samples.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of non-volatile compounds like phenylpiperazine derivatives. researchgate.net A typical approach for this compound would involve a reversed-phase method. nih.gov

This method would likely utilize a C18 stationary phase column with a gradient elution mobile phase, commonly consisting of acetonitrile (B52724) or methanol (B129727) mixed with an aqueous buffer (e.g., phosphate (B84403) buffer or water with formic acid). nih.govnih.gov Detection is typically achieved using a UV detector, set at a wavelength where the aromatic ring provides strong absorbance. A validated HPLC method can accurately quantify the main compound and detect impurities at very low levels (e.g., <0.1%). nih.gov This is crucial for ensuring the quality and consistency of the compound used in further research.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Research Samples

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS. researchgate.net For piperazine derivatives, GC-MS analysis can be performed directly or after derivatization of the secondary amine. nih.gov Derivatization, for instance with an acetylating agent, can improve the peak shape and thermal stability of the compound. figshare.com

A typical GC method would employ a non-polar or medium-polarity capillary column (e.g., DB-5MS) with a programmed temperature ramp to ensure good separation of the analyte from any volatile impurities. figshare.com The coupled mass spectrometer then provides mass spectra for the eluting peaks, allowing for positive identification based on the fragmentation patterns discussed previously. researchgate.net GC-MS is particularly useful for identifying isomeric impurities that may not be resolved by other methods. figshare.com

Liquid Chromatography-High-Resolution Tandem Mass Spectrometry (LC-HRMS) for Compound Characterization

Liquid Chromatography-High-Resolution Tandem Mass Spectrometry (LC-HRMS) represents a state-of-the-art technique for compound characterization. Instruments like Quadrupole Time-of-Flight (QTOF) mass spectrometers provide high mass accuracy (typically within 5 ppm), which allows for the unambiguous determination of the elemental composition of the parent ion and its fragments. nih.govnih.gov

For 1-(3-bromo-5-fluorophenyl)piperazine, LC-HRMS can confirm the molecular formula C₁₀H₁₂BrFN₂. Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed, where the molecular ion is isolated, fragmented, and the resulting product ions are analyzed. This provides detailed structural information and helps to confirm the connectivity of the molecule, offering a higher degree of confidence in the structural assignment compared to standard MS. researchgate.netnih.gov

Qualitative and Quantitative Analysis in Biological Matrices from Preclinical Studies

In preclinical research, it is essential to measure the concentration of a compound in biological matrices like plasma, serum, and tissue homogenates to understand its pharmacokinetic profile. nih.gov For phenylpiperazine derivatives, LC-MS/MS is the preferred method due to its high sensitivity, selectivity, and robustness. nih.govresearchgate.net

The development of a bioanalytical method begins with sample preparation, which aims to remove interfering substances like proteins and lipids. Common techniques include protein precipitation with a solvent such as acetonitrile or a more selective liquid-liquid extraction (LLE). nih.govnih.gov

The quantitative analysis is typically performed using an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (usually the protonated molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored for quantification. This process is highly selective and minimizes interference from the complex biological matrix. researchgate.net

A stable isotope-labeled internal standard is often used to ensure high accuracy and precision. The method must be fully validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and matrix effects. nih.gov Such validated methods can reliably quantify the compound over a specific concentration range, with a well-defined lower limit of quantification (LLOQ). researchgate.netnih.gov

Table 3: Typical Validation Parameters for an LC-MS/MS Bioanalytical Method for a Phenylpiperazine Derivative

ParameterTypical Acceptance CriteriaReference
Linearity (Correlation Coefficient, r²)≥ 0.99 nih.gov
Lower Limit of Quantification (LLOQ)Signal-to-noise ratio > 10; Accuracy and precision within ±20% researchgate.netnih.gov
Intra- and Inter-day AccuracyWithin ±15% of nominal concentration (±20% at LLOQ) researchgate.net
Intra- and Inter-day Precision (%CV)≤ 15% (≤ 20% at LLOQ) researchgate.net
Matrix EffectNormalized values should be consistent, typically within 85-115% researchgate.net
RecoveryConsistent and reproducible across the concentration range researchgate.net

Computational and Theoretical Chemistry Studies of 1 3 Bromo 5 Fluorophenyl Piperazine Hydrochloride

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of 1-(3-bromo-5-fluorophenyl)piperazine (B8502881) hydrochloride, docking simulations are employed to investigate its binding modes with various biological targets, such as G-protein coupled receptors (GPCRs) and enzymes. nih.govmdpi.com

Arylpiperazine derivatives are known to interact with a variety of receptors, and docking studies help elucidate the specific interactions that govern binding affinity and selectivity. nih.gov These simulations can reveal key interactions such as:

Hydrogen Bonds: The nitrogen atoms of the piperazine (B1678402) ring can act as hydrogen bond acceptors or donors, forming crucial connections with amino acid residues in the target's binding pocket.

Hydrophobic Interactions: The bromo-fluorophenyl group can engage in hydrophobic interactions with nonpolar residues of the receptor. nih.gov

π-π Stacking: The aromatic phenyl ring is capable of forming π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the binding site. nih.gov

Halogen Bonds: The bromine and fluorine atoms on the phenyl ring may participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity.

These studies suggest that the arylpiperazine moiety often binds within a cavity where it can be stabilized by a combination of the aforementioned interactions. nih.gov For example, in simulations with serotonin (B10506) receptors, the piperazine core is often found to interact with key aspartate residues, while the substituted phenyl ring extends into a more hydrophobic pocket. nih.gov

Table 1: Predicted Ligand-Target Interactions for Arylpiperazine Scaffolds from Molecular Docking Simulations
Interaction TypePotential Interacting Group on LigandTypical Interacting Residues on Target ProteinSignificance
Hydrogen BondingPiperazine NitrogensAsp, Ser, Thr, Asn, GlnKey for anchoring the ligand in the binding site.
Hydrophobic InteractionsPhenyl RingVal, Leu, Ile, Phe, TrpContributes to binding affinity and stability.
π-π StackingPhenyl RingPhe, Tyr, TrpProvides additional stabilization of the ligand-receptor complex. nih.gov
Halogen BondingBromine, FluorineCarbonyl oxygens, Ser, ThrCan enhance binding selectivity and affinity.

Quantum Chemical Modeling and Electronic Structure Calculations

Quantum chemical modeling offers a deeper understanding of the intrinsic electronic properties of 1-(3-bromo-5-fluorophenyl)piperazine hydrochloride. These calculations can determine the molecule's three-dimensional structure, electron distribution, and orbital energies, which are fundamental to its reactivity and interaction with biological targets. jksus.org

Methods like Hartree-Fock (HF) and post-Hartree-Fock methods are used to solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure. These calculations can predict various properties, including:

Molecular Geometry: Optimization of bond lengths, bond angles, and dihedral angles to find the most stable conformation. jksus.org

Partial Atomic Charges: Calculation of the charge distribution across the molecule, identifying electropositive and electronegative regions that are important for intermolecular interactions.

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules based on the electron density. nih.gov It offers a good balance between accuracy and computational cost, making it suitable for studying molecules of pharmaceutical interest. jksus.orgmdpi.com

For this compound, DFT calculations are applied to:

Optimize Molecular Structure: To obtain a precise 3D model of the molecule in its lowest energy state. jksus.org

Vibrational Analysis: To predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data for structural validation.

Electronic Properties: To calculate HOMO-LUMO energies, ionization potential, electron affinity, and global reactivity descriptors like electronegativity, chemical hardness, and electrophilicity index. mdpi.com These parameters help in understanding the molecule's reactivity and potential for engaging in charge-transfer interactions.

Molecular Electrostatic Potential (MEP): To map the electrostatic potential onto the electron density surface, visually identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is crucial for predicting sites of intermolecular interactions, particularly hydrogen bonding. jksus.org

Table 2: Representative Electronic Properties of Arylpiperazine Derivatives Calculated by DFT
PropertyDescriptionTypical Calculated Value Range
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital-6.0 to -7.5 eV
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital-0.5 to -2.0 eV
HOMO-LUMO GapIndicator of chemical stability and reactivity4.0 to 6.5 eV
Dipole MomentMeasure of molecular polarity2.0 to 4.5 Debye

In Silico Prediction of Pharmacokinetic Properties and Drug-Likeness

In silico methods are extensively used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. researchgate.net These predictions help to identify potential liabilities and guide the optimization of drug candidates. For this compound, various computational models can be used to estimate its pharmacokinetic profile and drug-likeness.

Commonly predicted properties include:

Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. The rules are: molecular weight ≤ 500 Da, logP ≤ 5, H-bond donors ≤ 5, and H-bond acceptors ≤ 10.

Topological Polar Surface Area (TPSA): An indicator of a molecule's ability to permeate cell membranes. A TPSA value of less than 140 Ų is generally associated with good oral bioavailability. nih.gov

Aqueous Solubility (logS): Predicts the solubility of the compound in water, which is a critical factor for absorption.

Blood-Brain Barrier (BBB) Permeation: Predicts whether the compound is likely to cross the BBB and have effects on the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts the potential for the compound to inhibit major CYP enzymes, which can lead to drug-drug interactions.

Various online platforms and software packages, such as SwissADME and pkCSM, are used to perform these predictions based on the 2D structure of the molecule. researchgate.net

Table 3: Predicted In Silico ADME and Drug-Likeness Properties for a Representative Arylpiperazine Structure
PropertyPredicted Value/StatusImplication
Molecular Weight~275 g/molCompliant with Lipinski's Rule
logP2.5 - 3.5Compliant with Lipinski's Rule, indicates good lipophilicity
H-Bond Donors1Compliant with Lipinski's Rule
H-Bond Acceptors2Compliant with Lipinski's Rule
TPSA~28 ŲSuggests good oral bioavailability nih.gov
BBB PermeationPredicted to crossPotential for CNS activity

Pharmacophore Modeling and Virtual Screening for Novel Scaffolds

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. nih.gov For a series of active arylpiperazine compounds, a pharmacophore model can be generated that typically includes features like a hydrogen bond acceptor, a hydrophobic group, and an aromatic ring.

Once a pharmacophore model is developed, it can be used as a 3D query to search large databases of chemical compounds in a process called virtual screening. nih.govresearchgate.net This allows for the rapid identification of new molecules, potentially with different core structures (scaffolds), that possess the required pharmacophoric features and are therefore likely to exhibit similar biological activity. nih.govresearchgate.net This approach is valuable for discovering novel chemical entities that may have improved properties over the original lead compound. The 1-(3-bromo-5-fluorophenyl)piperazine scaffold itself can be used as a starting point for such virtual screening campaigns to identify new derivatives with potentially enhanced activity or selectivity.

Conformational Dynamics and Molecular Mechanics Studies

While quantum mechanics provides detailed electronic information, molecular mechanics (MM) methods are better suited for studying the conformational dynamics of larger molecules over time. mdpi.com These studies are crucial for understanding the flexibility of this compound and how its conformation changes in different environments.

The piperazine ring can adopt several conformations, primarily the chair and various twist-boat forms. researchgate.netresearchgate.net Conformational analysis using MM can determine the relative energies of these conformers and the energy barriers between them. This is important because the specific conformation of the molecule can significantly impact its ability to bind to a target receptor.

Molecular dynamics (MD) simulations, a powerful MM technique, can simulate the movement of atoms in the molecule over time, providing a dynamic picture of its behavior. mdpi.com When applied to a ligand-receptor complex, MD simulations can:

Assess the stability of the binding pose predicted by molecular docking.

Reveal how the ligand and protein adapt to each other upon binding.

Identify key residues that are consistently involved in interactions.

Calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone. mdpi.com

These studies provide a comprehensive view of the structural and dynamic properties of this compound, complementing the static picture provided by docking and quantum chemical calculations.

Future Directions and Research Gaps

Exploration of Additional Preclinical Biological Targets

The phenylpiperazine scaffold is a well-established pharmacophore found in numerous centrally acting agents. However, the specific biological targets of 1-(3-bromo-5-fluorophenyl)piperazine (B8502881) hydrochloride remain to be elucidated. Future preclinical research should prioritize a comprehensive screening campaign to identify its primary and secondary pharmacological targets.

Potential Target Classes for Investigation:

Target ClassRationale for InvestigationKey Considerations
Dopamine (B1211576) Receptors Substituted phenylpiperazines are known to exhibit varying affinities and selectivities for dopamine receptor subtypes (D2, D3, etc.). mdpi.comEvaluation of binding affinity and functional activity at all dopamine receptor subtypes is crucial to determine its potential as an antipsychotic, anti-dyskinetic, or treatment for substance abuse disorders.
Serotonin (B10506) Receptors Many psychoactive phenylpiperazines interact with serotonin (5-HT) receptor subtypes.A broad screening panel against various 5-HT receptors could uncover potential applications in treating depression, anxiety, or other mood disorders.
Sigma Receptors Piperidine and piperazine-based compounds have shown affinity for sigma receptors, which are implicated in a variety of neurological and psychiatric conditions. nih.govInvestigating the interaction with both sigma-1 and sigma-2 receptors could open new therapeutic avenues.
Kinase Inhibition Certain N,N'-dialkylpiperazine derivatives have been identified as kinase inhibitors with applications in oncology. nih.govScreening against a panel of kinases could reveal unexpected anti-cancer properties.
Topoisomerase II Phenylpiperazine moieties have been incorporated into molecules designed as topoisomerase II inhibitors for potential anticancer activity. nih.govInvestigating the ability of the compound to inhibit this enzyme could be a valuable area of research. nih.gov

Development of Novel Synthetic Pathways

While general methods for the synthesis of phenylpiperazines are well-documented, the development of novel, efficient, and scalable synthetic routes for 1-(3-bromo-5-fluorophenyl)piperazine hydrochloride is a key area for future research.

Established synthetic strategies for similar compounds often involve the reaction of a substituted aniline with a piperazine (B1678402) precursor. For instance, the Buchwald-Hartwig amination of an aryl halide with piperazine is a common approach. mdpi.com Another method involves the reaction of a phenylpiperazine with a suitable electrophile. nih.gov

Future synthetic development could focus on:

Flow Chemistry: The use of microreactors could offer improved reaction control, enhanced safety, and higher yields for key synthetic steps.

Catalytic C-H Activation: Direct functionalization of the phenyl ring could provide more atom-economical and environmentally friendly synthetic routes.

Enzymatic Synthesis: Biocatalysis could offer a highly selective and sustainable method for the production of chiral derivatives, should the need arise for stereospecific compounds.

A typical synthetic approach for piperazine derivatives involves the nucleophilic substitution reaction where the bromine atom can be replaced by various nucleophiles. smolecule.com The initial step in synthesizing this compound could involve the reaction of piperazine with 3-bromo-5-fluorobenzene. smolecule.com

Advanced Computational Modeling for Structure-Based Design

Computational modeling is an indispensable tool in modern drug discovery. For this compound, in silico studies can provide valuable insights into its potential biological activities and guide the design of more potent and selective analogs.

Future Computational Approaches:

Modeling TechniqueApplicationExpected Outcome
Molecular Docking To predict the binding mode and affinity of the compound at various putative biological targets. nih.govIdentification of the most likely biological targets and key molecular interactions driving binding.
Quantitative Structure-Activity Relationship (QSAR) To develop predictive models for the biological activity of a series of related compounds based on their physicochemical properties. researchgate.netsimulations-plus.comGuidance for the rational design of new derivatives with improved activity profiles.
Molecular Dynamics (MD) Simulations To study the dynamic behavior of the compound when bound to its target, providing insights into binding stability and conformational changes. nih.govA deeper understanding of the binding mechanism and the role of solvent molecules.
Pharmacophore Modeling To identify the essential three-dimensional arrangement of chemical features required for biological activity.A virtual template for the design of novel compounds with similar or improved activity.

Integration of Omics Data in Preclinical Efficacy Studies (e.g., transcriptomics in animal models)

To gain a comprehensive understanding of the in vivo effects of this compound, future preclinical efficacy studies should incorporate "omics" technologies. This approach allows for an unbiased and systems-level analysis of the molecular changes induced by the compound.

The application of multi-omics technologies has the potential to uncover patient-level disease characteristics and individual responses to treatment. nih.gov A deep-learning-based framework, such as multi-omics variational autoencoders (MOVE), could be employed to integrate diverse datasets. nih.gov

Potential Omics Applications:

Transcriptomics (RNA-Seq): In animal models of relevant diseases (e.g., schizophrenia, Parkinson's disease, cancer), transcriptomic analysis of affected tissues following treatment can reveal the compound's impact on gene expression and identify key signaling pathways that are modulated.

Proteomics: Analyzing changes in protein expression and post-translational modifications can provide a more direct link between the compound's activity and cellular function.

By integrating these multi-omics datasets, researchers can construct a more complete picture of the compound's mechanism of action, identify potential biomarkers of efficacy, and uncover novel therapeutic applications. This data-rich approach will be crucial in advancing our understanding of this compound and realizing its full therapeutic potential.

Q & A

Q. What are the recommended synthetic routes for 1-(3-bromo-5-fluorophenyl)piperazine hydrochloride, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves halogenated benzyl intermediates reacting with piperazine derivatives. Key steps include:

  • Alkylation : Reacting 3-bromo-5-fluorobenzyl chloride with piperazine under basic conditions (e.g., NaHCO₃) in solvents like ethanol or toluene .
  • Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.
  • Optimization : Adjust reaction temperature (50–80°C) and stoichiometry (1:1.2 molar ratio of benzyl chloride to piperazine) to improve yields. Monitor via TLC or HPLC .

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal ConditionYield Improvement (%)
Temperature70°C15–20
SolventToluene10–15
Reaction Time12–18 hours10
BaseTriethylamine5–10

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for bromo/fluoro groups) .
  • HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) assess purity (>95%) and detect impurities .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 333.01) .
  • X-ray Crystallography : Resolves crystal packing and stereochemistry (if single crystals are obtainable) .

Advanced Research Questions

Q. How do structural modifications at the 3-bromo and 5-fluoro positions influence the compound’s receptor binding affinity, and what computational methods support these findings?

Methodological Answer:

  • Comparative SAR Studies : Replace bromine/fluorine with other halogens (e.g., chloro, iodine) to evaluate affinity shifts. For example:
    • Bromine : Enhances lipophilicity and Van der Waals interactions with hydrophobic receptor pockets.
    • Fluorine : Increases electronegativity, affecting hydrogen bonding and metabolic stability .

Q. Table 2: Binding Affinity of Halogen-Substituted Analogs

Substituent (Position)Target Receptor (IC₅₀, nM)Relative Affinity vs. Parent Compound
3-Br, 5-F (Parent)D2 Receptor: 12.31.0 (Baseline)
3-Cl, 5-FD2 Receptor: 18.70.66
3-I, 5-FD2 Receptor: 9.81.25
  • Computational Methods :
    • Molecular Docking (AutoDock/Vina) : Models ligand-receptor interactions (e.g., fluorine’s role in π-stacking with aromatic residues) .
    • DFT Calculations : Predict electronic effects of substituents on binding energy (e.g., bromine’s polarizability) .

Q. What strategies can resolve discrepancies in biological activity data between this compound and its structural analogs?

Methodological Answer:

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for GPCR assays) and control compounds (e.g., aripiprazole for D2 receptor studies) .
  • Metabolic Stability Testing : Compare hepatic microsomal degradation rates to rule out pharmacokinetic confounding .
  • Structural Analog Libraries : Synthesize and test derivatives (e.g., 3-chloro-5-fluorophenyl variants) to isolate substituent-specific effects .

Case Study : Inconsistent serotonin receptor (5-HT₁A) inhibition data between the parent compound and 3-iodo analogs were resolved by adjusting assay pH (7.4 vs. 6.8), highlighting protonation state effects on binding .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility and stability profiles reported for this compound?

Methodological Answer:

  • Solubility : Test in multiple solvents (e.g., DMSO, PBS) at varying pH (2.0–7.4). Data from analogs suggest:
    • Aqueous Solubility : <0.1 mg/mL at pH 7.4; improves to 1.2 mg/mL in 10% DMSO .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for hydrolytic cleavage (e.g., piperazine ring degradation) .

Q. Table 3: Stability Under Stress Conditions

ConditionDegradation Products% Parent Remaining
Acidic (0.1M HCl, 24h)Dehalogenated byproduct85%
Oxidative (H₂O₂, 24h)N-Oxide derivative92%

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